RORγ Inverse Agonist Activity: 6-Benzyl Pyrrolopyrimidinone vs. DHODH Inhibitor Selectivity Profile
6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one demonstrates EC50 = 900 nM for inhibition of human RORγ ligand binding domain in a cell-based Gal4 luciferase reporter assay [1]. This activity is accompanied by significantly weaker CYP3A4 inhibition (IC50 = 12 µM), indicating a favorable selectivity margin for RORγ-targeted research applications [1]. The compound's RORγ engagement is further supported by murine RORγ activity (EC50 = 600 nM) [1].
| Evidence Dimension | Human RORγ inverse agonist activity |
|---|---|
| Target Compound Data | EC50 = 900 nM (human RORγ) |
| Comparator Or Baseline | Human CYP3A4 inhibition: IC50 = 12,000 nM |
| Quantified Difference | 13.3-fold selectivity for RORγ over CYP3A4 |
| Conditions | Human RORγ ligand binding domain (Ser253-Lys518) expressed in CHOK1 cells; Gal4 luciferase reporter gene assay; 2-day incubation [1] |
Why This Matters
This selectivity profile distinguishes the compound as a starting point for RORγ-focused programs rather than a promiscuous CYP inhibitor, guiding procurement toward specific immunology or metabolic disease applications.
- [1] BindingDB. BDBM50153595 (CHEMBL3775930): RORγ EC50 = 900 nM (human), 600 nM (mouse); CYP3A4 IC50 = 12,000 nM. Central Pharmaceutical Research Institute / ChEMBL curated. View Source
